molecular formula C16H12N4O3 B5426671 2-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid

2-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid

Cat. No.: B5426671
M. Wt: 308.29 g/mol
InChI Key: GDOCBZAMJVQZEO-UHFFFAOYSA-N
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Description

The compound “2-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid” is a derivative of 1,2,4-triazole . It has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 . It is commonly used as a monomer to synthesize Metal-organic Frameworks (MOFs) materials .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is established by NMR and MS analysis . Single-crystal X-ray diffraction analysis reveals complex topologies in the structure .


Chemical Reactions Analysis

The compound “this compound” can participate in various chemical reactions. For instance, it can be used as a monomer to synthesize MOF materials . It can also form complexes with other compounds, exhibiting different topologies .

Properties

IUPAC Name

2-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-15(19-14-7-2-1-6-13(14)16(22)23)11-4-3-5-12(8-11)20-9-17-18-10-20/h1-10H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOCBZAMJVQZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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